

chemical structure and IUPAC name of (4,6-Dimethylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4,6-Dimethylpyrimidin-2-yl)methanol

Cat. No.: B151653

[Get Quote](#)

An In-depth Technical Guide to (4,6-Dimethylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **(4,6-Dimethylpyrimidin-2-yl)methanol**. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and IUPAC Name

(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a hydroxymethyl group.

IUPAC Name: **(4,6-Dimethylpyrimidin-2-yl)methanol**

Canonical SMILES: CC1=CC(=NC(=N1)CO)C[1]

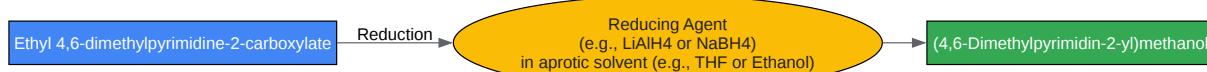
Chemical Structure:

Caption: Chemical structure of **(4,6-Dimethylpyrimidin-2-yl)methanol**.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of **(4,6-Dimethylpyrimidin-2-yl)methanol** is presented in Table 1. These parameters are crucial for assessing its drug-likeness and potential for further development.

Table 1: Physicochemical and Predicted Pharmacokinetic Properties


Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₂ O	
Molecular Weight	138.17 g/mol	
Melting Point	87-88 °C	
Boiling Point (Predicted)	235.1 ± 28.0 °C	
Density (Predicted)	1.130 ± 0.06 g/cm ³	
pKa (Predicted)	13.75 ± 0.10	
LogP (Predicted)	0.58570	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	1	
Topological Polar Surface Area	46.01 Å ²	[1]

Synthesis and Experimental Protocols

(4,6-Dimethylpyrimidin-2-yl)methanol is a synthetic compound, and its preparation can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.

General Synthesis Workflow

A plausible synthetic workflow for **(4,6-Dimethylpyrimidin-2-yl)methanol** starting from the corresponding carboxylic acid ester is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4,6-Dimethylpyrimidin-2-yl)methanol**.

Experimental Protocol: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

This protocol is a representative example for the reduction of a pyrimidine-2-carboxylate ester to the corresponding alcohol.

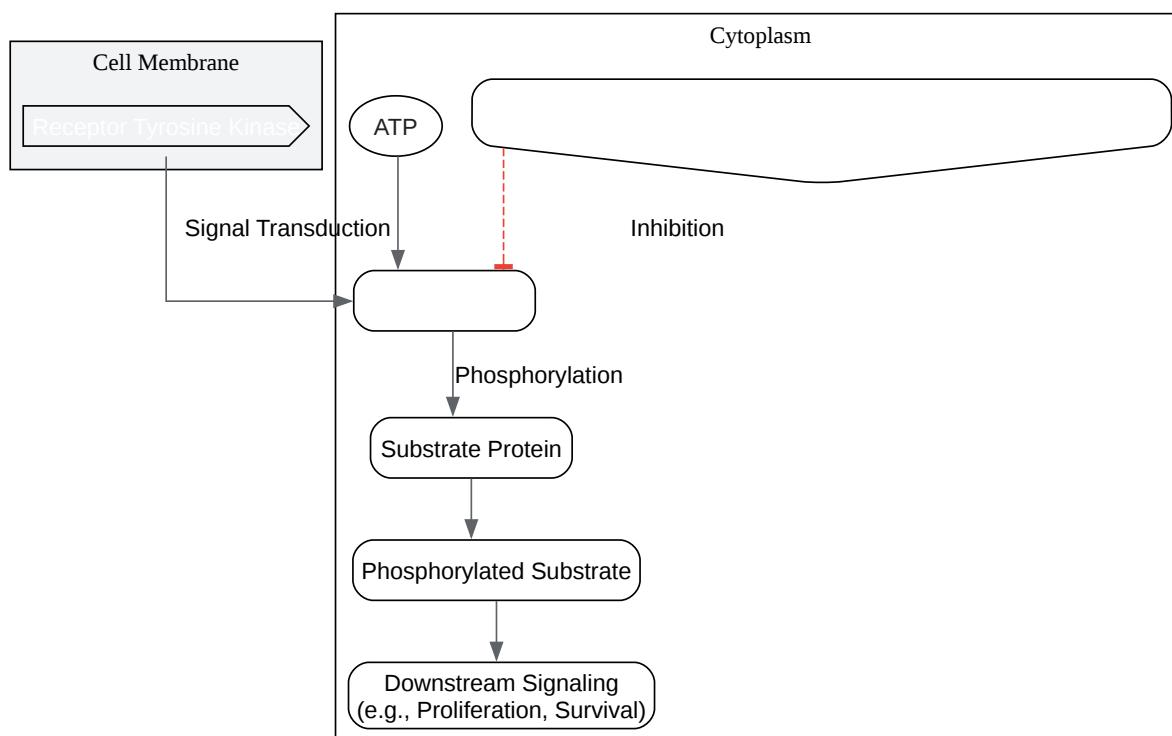
Materials:

- Ethyl 4,6-dimethylpyrimidine-2-carboxylate
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous tetrahydrofuran (THF) or Ethanol
- Distilled water
- Saturated aqueous solution of sodium sulfate (Na_2SO_4)
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).
- **Addition of Ester:** Cool the suspension to 0 °C using an ice bath. To this, add a solution of ethyl 4,6-dimethylpyrimidine-2-carboxylate (1 equivalent) in the same anhydrous solvent dropwise via a dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
- **Work-up:** Filter the resulting mixture through a pad of celite and wash the filter cake with the extraction solvent (e.g., ethyl acetate).
- **Extraction:** Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- **Purification:** Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **(4,6-Dimethylpyrimidin-2-yl)methanol**.

Biological Activity and Signaling Pathways


While pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, there is currently a lack of specific data in the public domain detailing the biological activity or the signaling pathways directly modulated by **(4,6-Dimethylpyrimidin-2-yl)methanol**.

Research on structurally related compounds, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, has shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4),

a key player in hepatocellular carcinoma. This suggests that the 4,6-dimethylpyrimidine scaffold could be a valuable starting point for the design of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related pyrimidine derivatives, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of action where a pyrimidine-based inhibitor could block the ATP-binding site of a kinase, thereby inhibiting downstream signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion and Future Directions

(4,6-Dimethylpyrimidin-2-yl)methanol is a well-characterized small molecule with a straightforward synthetic route. While its direct biological targets and effects are yet to be fully elucidated, the broader class of pyrimidine derivatives holds significant promise in drug discovery. Future research should focus on screening this compound against various biological targets, particularly protein kinases, to uncover its potential therapeutic applications. Further derivatization of the hydroxymethyl group could also lead to the development of novel compounds with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [chemical structure and IUPAC name of (4,6-Dimethylpyrimidin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151653#chemical-structure-and-iupac-name-of-4-6-dimethylpyrimidin-2-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com